molecular formula C4H6N4O2 B2980078 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1368181-51-4

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B2980078
M. Wt: 142.118
InChI Key: MUUHZFAXHSUWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” is also known as BTTAA . It is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .


Synthesis Analysis

The synthesis of triazole compounds often involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This process is commonly used in the synthesis of biologically active triazole and pyrazole compounds .


Molecular Structure Analysis

The empirical formula of BTTAA is C19H30N10O2 . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are often used in click chemistry reactions .

Scientific Research Applications

Synthesis and Modification

  • A convenient synthesis approach for 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid was established, which can be generalized for the synthesis of 4-amino-1H-1,2,3-triazole carboxylic acid analogs and peptide compounds based on them. This method involves selective modification of substituents in the triazole, paving the way for the preparation of isostructural derivatives and combinatorial libraries of peptidomimetics to find biologically active compounds (Pokhodylo et al., 2019).

Structural and Spectroscopic Studies

  • Structural and spectroscopic studies of compounds related to 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid have been conducted. For instance, X-ray diffraction techniques and NMR spectroscopy were used to characterize 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its acetic acid ethyl ester derivatives. These studies provide insights into the molecular structure and potential applications of these compounds (Şahin et al., 2014).

Applications in Drug Synthesis

  • The synthesis of 1,2,4-triazole derivatives has been explored for potential use in drug synthesis. These derivatives, including those similar to 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, show promise as intermediates in the synthesis of various biologically active compounds, expanding the horizons of medicinal chemistry (Ciocoiu et al., 2010).

Future Directions

The future directions of “2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their unique structure and broad biological activities make them promising candidates for drug development .

properties

IUPAC Name

2-(4-aminotriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHZFAXHSUWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid

Citations

For This Compound
3
Citations
N Pokhodylo, M Tupychak, O Shyyka, M Obushak - Visnyk of the Lviv University …, 2019
Number of citations: 1
N Pokhodylo, M Tupychak, О Shyyka… - Вісник Львівського … - publications.lnu.edu.ua
Запропоновано зручний підхід до синтезу 2-(4-аміно-1Н-1, 2, 3-триазол-1-іл) оцтової кислоти, що може бути загальним для синтезу аналогів 4-аміно-1Н-1, 2, 3-триазольних …
Number of citations: 3 publications.lnu.edu.ua
НТ Походило, ВС Матійчук - Biopolymers and Cell, 2021 - biopolymers.org.ua
Мета. Оцінити in vitro антипроліферативну дію відібраних 1, 2, 3-триазол-карбонових кислот, які є ключових фрагментами та попередниками протипухлинних 1, 2, 3-триазол-4-…
Number of citations: 0 www.biopolymers.org.ua

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